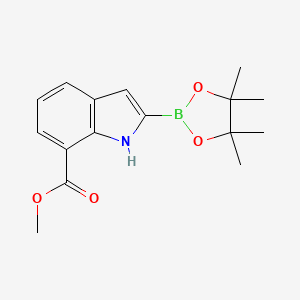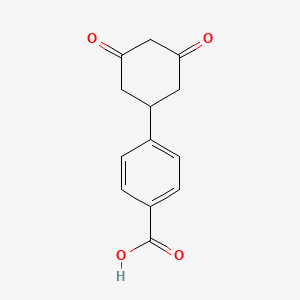![molecular formula C21H23NO4 B1393563 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-66-4](/img/structure/B1393563.png)
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (IPMPPCA) is a small molecule that has been extensively studied in the field of organic chemistry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, IPMPPCA has been found to have a wide range of biological activities and has been studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of various drugs, as well as to study the structure-activity relationships of various compounds. In addition, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. The inhibition of these enzymes results in the reduction of inflammation and pain, which is the primary mechanism of action of many anti-inflammatory drugs.
Biochemical and Physiological Effects
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been found to inhibit the release of histamine, which is involved in the allergic response. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and is not easily degraded by heat or light. However, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action, as well as its effects on various biochemical and physiological processes. In addition, further research could be conducted on its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted on its potential use in the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be synthesized using a variety of methods. The most common synthesis method is the Grignard reaction, which is a classical organic reaction in which an alkyl or aryl halide reacts with magnesium metal to give an organomagnesium compound. This organomagnesium compound can then be reacted with an aldehyde or ketone to form the desired product. Other methods of synthesis include the use of organolithium reagents, the use of organocuprates, and the use of organoiron reagents.
Eigenschaften
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELIEVTZHBOVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)

